molecular formula C21H20N2O3S B3677898 N-{4-[2-(4-Ethylphenoxy)acetamido]phenyl}thiophene-2-carboxamide

N-{4-[2-(4-Ethylphenoxy)acetamido]phenyl}thiophene-2-carboxamide

Cat. No.: B3677898
M. Wt: 380.5 g/mol
InChI Key: KNVHMGOAMBXYLG-UHFFFAOYSA-N
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Description

N-{4-[2-(4-Ethylphenoxy)acetamido]phenyl}thiophene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(4-Ethylphenoxy)acetamido]phenyl}thiophene-2-carboxamide typically involves a multi-step process:

    Formation of 4-Ethylphenoxyacetic acid: This is achieved by reacting 4-ethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation: The 4-ethylphenoxyacetic acid is then reacted with 4-aminophenylthiophene-2-carboxamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(4-Ethylphenoxy)acetamido]phenyl}thiophene-2-carboxamide can undergo various types of chemical reactions:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-{4-[2-(4-Ethylphenoxy)acetamido]phenyl}thiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features.

    Material Science: The compound’s thiophene ring makes it a candidate for use in organic electronics and conductive polymers.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-{4-[2-(4-Ethylphenoxy)acetamido]phenyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[2-(4-Methylphenoxy)acetamido]phenyl}thiophene-2-carboxamide
  • N-{4-[2-(4-Chlorophenoxy)acetamido]phenyl}thiophene-2-carboxamide
  • N-{4-[2-(4-Fluorophenoxy)acetamido]phenyl}thiophene-2-carboxamide

Uniqueness

N-{4-[2-(4-Ethylphenoxy)acetamido]phenyl}thiophene-2-carboxamide is unique due to the presence of the ethyl group on the phenoxy moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

IUPAC Name

N-[4-[[2-(4-ethylphenoxy)acetyl]amino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-2-15-5-11-18(12-6-15)26-14-20(24)22-16-7-9-17(10-8-16)23-21(25)19-4-3-13-27-19/h3-13H,2,14H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVHMGOAMBXYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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